
5-(2-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis information for this compound is not available, quinoline derivatives, which this compound is a part of, are often synthesized by chemists through new strategies on par with the reported methods .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, which is a nitrogen-containing bicyclic compound .Scientific Research Applications
Antimicrobial Applications
Research has shown various related compounds to 5-(2-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of compounds synthesized were screened for in vitro antibacterial and antifungal activities, demonstrating potential as antimicrobial agents against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Additionally, another study synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which exhibited moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds to 5-(2-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide were investigated, showing inhibition of oedema formation in mice. This suggests potential for development as anti-inflammatory agents (Torres et al., 1999).
Antitubercular Activity
A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which share a structural motif with the compound , were designed and synthesized. They showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Synthetic and Chemical Applications
The compound and its analogs find application in synthetic chemistry, such as in the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones. These compounds have been evaluated for their antimicrobial activities, demonstrating the synthetic versatility and potential pharmacological uses of this chemical framework (Patel & Shaikh, 2011).
Potential as Pro-drugs
Compounds structurally related to 5-(2-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide have been explored for their use as pro-drugs, designed to release therapeutic agents selectively in specific physiological conditions, such as hypoxic solid tumors. This suggests a potential research direction for the development of targeted drug delivery systems (Berry et al., 1997).
properties
IUPAC Name |
5-(2-chlorophenyl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-25(13-14-12-21(26)24-18-9-5-3-6-15(14)18)22(27)20-11-10-19(28-20)16-7-2-4-8-17(16)23/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSWUWMCAFBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)
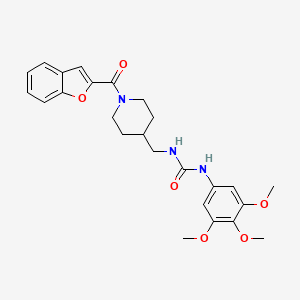

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
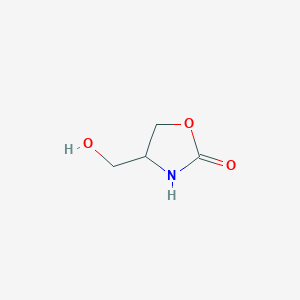
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
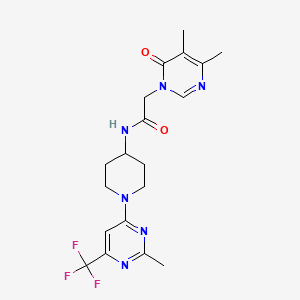
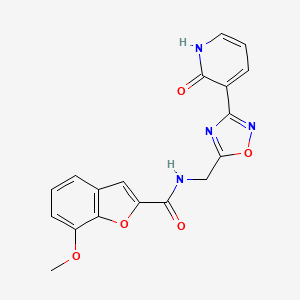

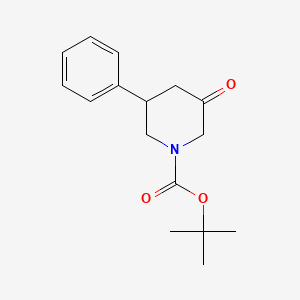
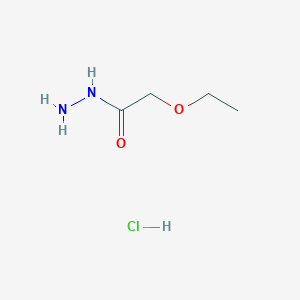
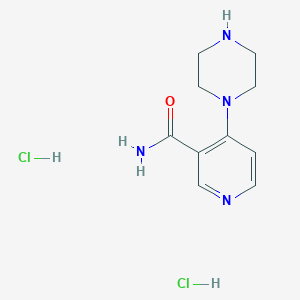
![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)
